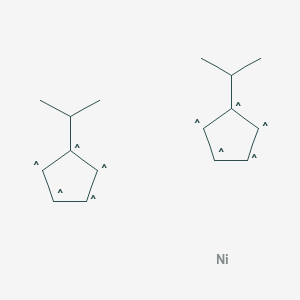
Bis(i-propylcyclopentadienyl)nickel, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(i-propylcyclopentadienyl)nickel, also known as Ni(iPrCp)2 or NiDIPP, is a highly studied nickel compound in the field of organometallic chemistry . It is a green liquid and is one of numerous organometallic compounds sold by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagent, catalyst, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Molecular Structure Analysis
The molecular formula of Bis(i-propylcyclopentadienyl)nickel is C16H22Ni . The exact mass is 272.107494 g/mol .Physical And Chemical Properties Analysis
Bis(i-propylcyclopentadienyl)nickel is a green liquid . It is not miscible or difficult to mix in water . The molecular weight is 273.04 g/mol . Unfortunately, the boiling point, melting point, and density are not available .Applications De Recherche Scientifique
Catalytic Applications
Bis(i-propylcyclopentadienyl)nickel has been utilized as a precursor for nickel catalysts, significantly improving hydrogen absorption and desorption in the Mg-MgH2 system, as demonstrated by XPS and FTIR analyses. The nickel formed from bis(i-propylcyclopentadienyl)nickel showed excellent catalytic effects, notably reducing the hydrogen desorption temperature compared to the uncatalyzed system (Kumar et al., 2017).
Magnetic and Electrical Properties
Nickel bis(dicarbollide) has been employed as an efficient redox shuttle in dye-sensitized solar cells, enhancing power conversion efficiencies and exhibiting slow electron interception kinetics, significantly surpassing its metallocene analogue, ferrocene/ferrocenium (Li et al., 2010). Furthermore, nickel(IV) bis(dicarbollide) incorporated into a metal-organic framework (MOF) resulted in an electrically conductive MOF with mesoporosity, drastically increasing the electrochemically addressable fraction and specific capacitance of the incorporated active species (Kung et al., 2018).
Synthetic Chemistry
Bis(i-propylcyclopentadienyl)nickel has been instrumental in various synthesis processes. For instance, it acted as an effective catalyst for the hydroarylation of alkynes using arylboron compounds, leading to the selective synthesis of multisubstituted arylalkenes and aryldienes (Shirakawa et al., 2001). Additionally, its application in hydrogen storage systems, specifically the Mg/MgH2 system, was explored by doping with bis(tricyclohexylphosphine)nickel(II) dichloride, resulting in significantly enhanced hydrogen absorption and desorption kinetics (Galey et al., 2019).
Safety and Hazards
Bis(i-propylcyclopentadienyl)nickel is classified as highly flammable liquid and vapor (H225). It may cause skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and it may cause cancer (H350) . It should be handled under inert gas and kept away from heat, sparks, open flames, and hot surfaces . If swallowed, a poison center or doctor should be immediately called . If it comes in contact with eyes, they should be rinsed cautiously with water for several minutes . The contents should be stored under inert gas in a well-ventilated place and kept cool .
Orientations Futures
Bis(i-propylcyclopentadienyl)nickel is a useful reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . As such, it is likely to continue being a subject of study in the field of organometallic chemistry .
Mécanisme D'action
Target of Action
Bis(i-propylcyclopentadienyl)nickel is an organometallic compound . Organometallic compounds are often used as reagents, catalysts, and precursor materials in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . .
Action Environment
Bis(i-propylcyclopentadienyl)nickel is air sensitive and should be stored in a cold environment . These environmental factors may influence its action, efficacy, and stability.
Propriétés
InChI |
InChI=1S/2C8H11.Ni/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYDMFLWYJTIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

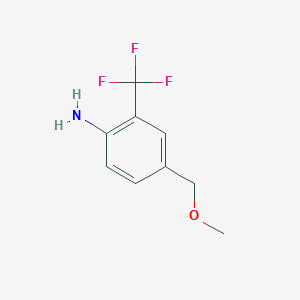




![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)
![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%](/img/structure/B6316015.png)


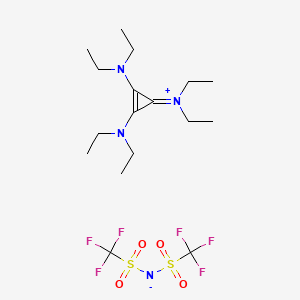
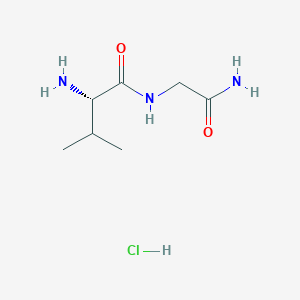

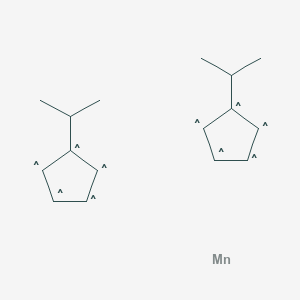
![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)